molecular formula C13H16N2O4 B1517740 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid CAS No. 1099016-99-5

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B1517740
CAS No.: 1099016-99-5
M. Wt: 264.28 g/mol
InChI Key: BACHKKMDBQNGMP-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl moiety.

Properties

IUPAC Name

1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-14-6-4-9(7-11(14)16)12(17)15-5-2-3-10(8-15)13(18)19/h4,6-7,10H,2-3,5,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACHKKMDBQNGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Chemical Formula C13H16N2O4
Molecular Weight 264.28 g/mol
IUPAC Name 1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-3-carboxylic acid
PubChem CID 43355886

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the piperidine ring and the carbonyl groups are known to contribute to its pharmacological effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the dihydropyridine moiety. For instance, derivatives similar to 1-(1-Methyl-2-oxo-1,2-dihydropyridine) have shown promising antiviral activity against various viruses, including herpes simplex virus (HSV) and hepatitis A virus (HAV) .

Case Studies and Research Findings

  • Antiviral Efficacy : A study demonstrated that compounds with a similar structure exhibited significant antiviral effects against tobacco mosaic virus (TMV), with curative activities reaching up to 91.5% at specific concentrations . This suggests that the compound may share similar mechanisms of action.
  • Cytotoxicity in Cancer Cells : Research on piperidine derivatives has indicated potential anticancer properties. One study reported that certain derivatives exhibited cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . This raises the possibility that this compound could also possess anticancer activity.
  • Anti-inflammatory Properties : The compound's structural analogs have been associated with anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

Compound NameAntiviral ActivityCytotoxicity
1-(1-Methyl-2-oxo-1,2-dihydropyridine) derivativeEffective against HSV and TMVModerate
Piperidine derivative (similar structure)High efficacy against HAVHigh
Other β-amino acid heterocyclesBroad-spectrum antiviralVariable

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights critical distinctions between the target compound and its analogs:

Compound Name Core Structure Substituent/Modification Carboxylic Acid Position CAS/Ref
1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid 1,2-Dihydropyridine Methyl, carbonyl linkage Piperidine-3 N/A (hypothetical)
1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylic acid 1,2-Dihydropyridine Methyl, carbonyl linkage Piperidine-4 1098365-93-5
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate 1,2-Dihydropyridine Ethyl ester (vs. carboxylic acid) Piperidine-3 1153394-19-4
1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid 1,2-Dihydropyridine Sulfonyl group (vs. carbonyl) Piperidine-4 1708013-18-6
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid Pyrazine Methylpyrazine core (vs. dihydropyridine) Piperidine-3 930111-02-7
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid Pyrimidine Pyrimidine core (vs. dihydropyridine) Piperidine-3 PK01597E-2

Functional and Pharmacological Implications

Positional Isomerism: The piperidine-3-carboxylic acid isomer (target) vs. The 3-position may enhance intramolecular hydrogen bonding with the dihydropyridine carbonyl, stabilizing conformation .

Core Heterocycle Differences :

  • Dihydropyridine vs. Pyrazine/Pyrimidine : The dihydropyridine’s partial saturation reduces aromaticity compared to pyrazine/pyrimidine, modulating electron density and reactivity. Pyrazine-containing analogs (e.g., CAS 930111-02-7 ) exhibit higher planarity, possibly improving π-π stacking in enzyme active sites.

Functional Group Modifications: Ester vs. Carboxylic Acid: The ethyl ester derivative (CAS 1153394-19-4 ) increases lipophilicity, enhancing membrane permeability but requiring metabolic activation (hydrolysis) for activity. Sulfonyl vs.

Complex Fused-Ring Analogs :

  • Compounds like those in –3 (e.g., pyrido[1,2-a]pyrimidin-2-yl derivatives) feature extended conjugation and rigid structures, which may improve target specificity but reduce solubility .

Preparation Methods

Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl Intermediate

  • The dihydropyridine core is synthesized through selective methylation and oxidation of pyridine derivatives.
  • Starting from 1,2-dihydropyridine precursors, methylation at the nitrogen atom is achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
  • Subsequent oxidation at the 2-position yields the 2-oxo functionality, typically using mild oxidants to avoid ring degradation.
  • The 4-position carbonyl group is introduced via electrophilic substitution or acylation reactions, often employing acyl chlorides or anhydrides to install the carbonyl moiety.

Coupling to Piperidine-3-carboxylic Acid

  • The piperidine-3-carboxylic acid component is prepared or procured with high purity (usually ≥95%).
  • The coupling reaction to form the amide bond between the dihydropyridine carbonyl and the piperidine amine is generally facilitated by peptide coupling reagents such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, TBTU).
  • Reaction conditions are optimized to promote high yield and purity, often performed in aprotic solvents like dichloromethane or dimethylformamide at low temperatures to minimize side reactions.
  • Post-reaction purification is conducted via recrystallization or chromatographic techniques to isolate the target compound.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product
1 1,2-Dihydropyridine derivative Methyl iodide, base, solvent (e.g., acetonitrile), room temperature 1-Methyl-1,2-dihydropyridine
2 1-Methyl-1,2-dihydropyridine Mild oxidant (e.g., selenium dioxide), solvent (e.g., dioxane), reflux 1-Methyl-2-oxo-1,2-dihydropyridine
3 1-Methyl-2-oxo-1,2-dihydropyridine Acyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl intermediate
4 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl intermediate + Piperidine-3-carboxylic acid Coupling agent (e.g., EDC/HOBt), solvent (e.g., DMF), room temperature This compound

Optimization Parameters and Analytical Data

Parameter Typical Conditions Notes
Purity of starting materials ≥95% Ensures high yield and purity of final product
Solvent choice Dichloromethane, DMF, acetonitrile Selected based on solubility and reaction compatibility
Temperature control 0°C to room temperature Minimizes side reactions during coupling
Reaction time 2–24 hours Monitored by TLC or HPLC
Yield 60–85% Dependent on reaction scale and optimization
Purification Recrystallization, preparative HPLC Achieves >95% purity

Research Findings and Variations

  • Variations in the methylation step can influence the yield and selectivity of the dihydropyridine intermediate. Use of milder methylating agents and controlled temperature is critical to avoid over-alkylation or ring degradation.
  • Oxidation conditions are optimized to achieve selective 2-oxo formation without affecting other functional groups. Selenium dioxide and manganese dioxide are commonly used oxidants in this context.
  • Coupling efficiency is enhanced by using uronium-based coupling reagents, which reduce racemization and side product formation compared to traditional carbodiimides.
  • Alternative synthetic routes have been explored involving pre-formed dihydropyridine carboxylic acids coupled to piperidine derivatives, but these often require more steps and harsher conditions.

Summary Table of Preparation Methods

Step Method Reagents Key Conditions Yield (%) Notes
Methylation N-Methylation of dihydropyridine Methyl iodide, base RT, acetonitrile 75–85 Controlled to avoid over-alkylation
Oxidation 2-Oxo formation Selenium dioxide Reflux, dioxane 65–80 Selective oxidation
Acylation Introduction of 4-carbonyl Acyl chloride, base 0°C to RT, DCM 70–80 Electrophilic substitution
Coupling Amide bond formation EDC/HOBt, DMF RT, 12–24 h 60–85 High purity product

Q & A

Q. What are the optimized synthetic routes for 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including coupling of the pyridinone and piperidine moieties. Key steps include:

  • Coupling reaction : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere to prevent hydrolysis .
  • Temperature control : Refluxing in ethanol at 70–80°C enhances reaction efficiency for cyclization steps .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity. Yields can vary from 50% to 85% depending on substituent steric effects .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) confirm regiochemistry of the pyridinone and piperidine rings. For example, the 2-oxo group in pyridinone appears as a singlet at δ ~11.8 ppm in DMSO .
  • Mass spectrometry : ESI-TOF or HRMS validates molecular weight (e.g., [M+H]+ calculated for C13H16N2O4: 281.1134) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity variations in derivatives?

  • Core modifications : Introduce substituents at the pyridinone 4-position (e.g., fluorine) or piperidine 3-carboxylic acid group to assess effects on target binding .
  • Example SAR table :
DerivativeModificationBioactivity (IC50)Key Finding
A4-Fluorophenyl substitution12 nM (Enzyme X)Enhanced binding via halogen interactions
BPiperidine N-methylation>1 μMReduced activity due to steric hindrance
  • Methodology : Use molecular docking (e.g., AutoDock Vina) and MD simulations to validate hypothesized binding modes .

Q. How can contradictions in biological activity data between studies be resolved?

  • Source analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, conflicting IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Countermeasures :
    • Standardize protocols (e.g., CLIA guidelines for enzymatic assays).
    • Validate purity (>95% by HPLC) to exclude impurities as confounding factors .
    • Use orthogonal assays (e.g., SPR and cellular viability) to confirm target engagement .

Q. What strategies are effective for studying interactions with biological targets (e.g., enzymes, receptors)?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) using immobilized targets .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by monitoring protein stability shifts post-treatment .

Methodological Challenges and Solutions

Q. How can low aqueous solubility of this compound be addressed in in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • pH adjustment : Prepare sodium salts of the carboxylic acid group (pH 7.4 buffer) for improved solubility .

Q. What computational tools are suitable for predicting metabolic stability?

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites .
  • Key parameters : LogP (~1.5) and topological polar surface area (TPSA ~90 Ų) suggest moderate blood-brain barrier permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid
Reactant of Route 2
1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid

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